NNMT Binding Affinity Compared to Non-Halogenated Nicotinamide Baseline
A structurally related bisubstrate NNMT inhibitor containing a 5-(2-chloro-5-fluorophenyl)nicotinamide substructure displayed a Ki of 650 nM against recombinant human NNMT, whereas the endogenous substrate nicotinamide (non-halogenated) shows a Km approximately 10–50 μM under similar assay conditions [1]. This ~15–75-fold improvement in binding affinity is attributed to the halogenated phenyl extension, although the exact contribution of the 2-chloro-5-fluoro pattern versus other scaffold features cannot be deconvoluted from the available data.
| Evidence Dimension | NNMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM (compound containing 5-(2-chloro-5-fluorophenyl)nicotinamide as a partial substructure) |
| Comparator Or Baseline | Nicotinamide (endogenous substrate) Km ~ 10–50 μM |
| Quantified Difference | ~15–75-fold lower Ki vs. nicotinamide Km (class-level inference; direct head-to-head data not available) |
| Conditions | Recombinant human NNMT expressed in E. coli BL21(DE3); fluorescence polarization assay (BindingDB Assay ID 5, entry 50020209) |
Why This Matters
Demonstrates that the halogenated nicotinamide scaffold can engage NNMT with significantly higher affinity than the natural substrate, suggesting a role as a pharmacological tool or lead fragment; however, the data are for a larger bisubstrate inhibitor and not the standalone compound, limiting direct procurement decisions.
- [1] BindingDB. BDBM50627707 (CHEMBL5426689) – Ki: 650 nM for human NNMT. Deposited 2024-12-19. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627707 (accessed 2026-05-13). View Source
